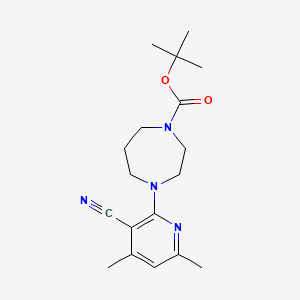

![molecular formula C17H17Cl2NO3 B2969444 3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide CAS No. 1105212-44-9](/img/structure/B2969444.png)

3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives like DEEB can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Aplicaciones Científicas De Investigación

Iodine(III)-Mediated Ethoxychlorination of Enamides with Iron(III) Chloride

A study demonstrated the use of (diacetoxyiodo)benzene and iron(III) chloride in ethanol for the efficient regioselective ethoxychlorination of a broad range of enamides. This process points towards the creation of a mixed [chloro(ethoxy)iodo]benzene intermediate, suggesting a potential pathway for modifying benzamide derivatives including "3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide" in synthesis applications (S. Nocquet‐Thibault et al., 2014).

Synthesis and Neuroleptic Activity of Benzamides

Another study involved the synthesis of benzamides as potential neuroleptics, evaluating their inhibitory effects on apomorphine-induced stereotyped behavior in rats. This research is relevant to understanding how derivatives of "this compound" might influence neuroleptic activity, showcasing a correlation between structure and activity throughout the series (S. Iwanami et al., 1981).

Dopaminergic Prodrug Synthesis

A study on the synthesis of Z2055, a dopaminergic prodrug, presents insights into the stabilization of N-Methyldopamine 4-O-Dihydrogenphosphate in HCl acidic solution. This research might provide a basis for the development of prodrugs from "this compound," emphasizing the importance of molecular stability and isomerization in drug synthesis (S. Ianelli et al., 1995).

Phenolic Metabolites of Clomiphene and Effects in MCF 7 Breast Cancer Cells

Research focusing on the synthesis and biochemical studies of phenolic metabolites of clomiphene highlights the potential for compounds related to "this compound" to influence antiestrogenic effects. This suggests its utility in the development of therapeutics targeting estrogen receptors in breast cancer cells (P. C. Ruenitz et al., 1989).

Organogels Based on J- and H-Type Aggregates

A study on the gelating abilities of perylenetetracarboxylic diimides in different solvents, including compounds with hydrophobic and/or hydrophilic groups, reveals the role of "this compound" in the formation of fluorescent gels. This research contributes to the understanding of how such compounds can be used to design novel organogels with potential applications in various technological fields (Haixia Wu et al., 2011).

Propiedades

IUPAC Name |

3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO3/c1-2-22-13-4-6-14(7-5-13)23-10-9-20-17(21)12-3-8-15(18)16(19)11-12/h3-8,11H,2,9-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYAQQATFSJBCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 2-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate](/img/structure/B2969361.png)

![N-[6-Oxo-2-(trifluoromethyl)-1H-pyridin-3-yl]prop-2-enamide](/img/structure/B2969372.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2969374.png)

![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-4-oxo-2-butenoic acid](/img/structure/B2969375.png)

![3-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2969376.png)

![N-(4-Propan-2-ylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2969377.png)

![2-((3,4-dimethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2969382.png)